MS0124

Epigenetics Histone Methyltransferase Selectivity Profiling

Dual GLP/G9a inhibitors obscure phenotype interpretation by simultaneously blocking both methyltransferases, confounding target validation. MS0124 (CAS 1197196-63-6) overcomes this with >30-fold selectivity for GLP (IC50=13±4 nM) over G9a (IC50=440±63 nM). • Enables clean attribution of anti-cancer, neurobiological & inflammatory effects to GLP • Validated chemical probe for HTS, synthetic lethality & biomarker screens • ≥98% purity, globally shipped with full CoA & MSDS documentation

Molecular Formula C20H29N5O3
Molecular Weight 387.5 g/mol
Cat. No. B12408675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS0124
Molecular FormulaC20H29N5O3
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OC)N4CCOCC4
InChIInChI=1S/C20H29N5O3/c1-24-6-4-14(5-7-24)21-19-15-12-17(26-2)18(27-3)13-16(15)22-20(23-19)25-8-10-28-11-9-25/h12-14H,4-11H2,1-3H3,(H,21,22,23)
InChIKeyMEVMMQQJOXBSAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS0124: A Selective GLP Inhibitor


MS0124 is a quinazoline-based organic compound (CAS 1197196-63-6, C20H29N5O3, MW 387.48) that acts as a potent and selective inhibitor of G9a-like protein (GLP, also known as EHMT1) [1]. It was discovered as part of a series of GLP-selective inhibitors designed to overcome the challenge of high homology between GLP and G9a (EHMT2) [2]. The compound is characterized by its high affinity for GLP (IC50 = 13 ± 4 nM) and >30-fold selectivity over the related methyltransferase G9a (IC50 = 440 ± 63 nM) [1]. Its structural features include a 6,7-dimethoxy substitution and an N-(1-methylpiperidin-4-yl) group on the quinazoline core .

GLP-selective inhibitor for pathway-dissection studies
Supports GLP vs. G9a target attribution in epigenetic models
Chemical probe with reported cellular target engagement

MS0124: Why GLP Selectivity Matters


Despite sharing ~80% sequence identity in their catalytic SET domains, GLP and G9a possess distinct physiological and pathophysiological functions [1]. GLP-selective inhibitors like MS0124 are essential research tools because they allow for the dissection of GLP-specific biology without confounding effects from G9a inhibition. Generic substitution with dual GLP/G9a inhibitors (e.g., UNC0638) or less selective analogs (e.g., BIX-01294) would obscure phenotype interpretation by simultaneously blocking both enzymes, which can have non-redundant roles in processes such as gene regulation, development, and disease pathogenesis [1]. The >30-fold selectivity of MS0124 for GLP over G9a and other methyltransferases ensures that observed biological effects can be attributed primarily to GLP inhibition, a critical requirement for target validation studies [2].

Dual GLP/G9a inhibitors (e.g., UNC0638) suppress both enzymes, obscuring GLP-specific phenotype attribution
Non-selective analogs (e.g., BIX-01294) may introduce off-target methyltransferase effects
Substitution with pan-methyltransferase probes may confound gene-regulation endpoint interpretation

MS0124: GLP Selectivity Evidence


GLP Selectivity Over G9a

MS0124 demonstrates a 34-fold selectivity for GLP over G9a in a direct enzymatic assay comparison, whereas dual inhibitors like UNC0638 show comparable potency for both enzymes, and earlier inhibitors like BIX-01294 exhibit weak, non-selective activity [1][2][3].

GLP vs. G9a selectivity
head-to-head
MS0124: 34-fold selectivity for GLP
GLP
13 nM
G9a
440 nM
Supports GLP-specific pathway-response interpretation
Dual inhibitors show near-equal potency for both targets
Epigenetics Histone Methyltransferase Selectivity Profiling

Potency and Selectivity Balance

While the analog MS012 achieves higher GLP selectivity (>140-fold) and slightly improved potency (IC50 = 7 nM), MS0124 offers a balanced profile with >30-fold selectivity and a distinct chemotype that may be preferable for certain applications [1].

Potency & selectivity balance
head-to-head
GLP IC50 13 nM, >30-fold vs G9a
vs. analog MS012: 7 nM, >140-fold
Balanced selectivity for target identification studies
Alternative chemotype may suit different solubility requirements
Structure-Activity Relationship Lead Optimization Chemical Probe

Cellular Potency and Target Engagement

MS0124 exhibits potent cellular activity in reducing H3K9me2 levels, with comparable or improved efficacy relative to the dual inhibitor UNC0638, while maintaining GLP selectivity [1].

Cellular H3K9me2 reduction
cross-study
Low-nM cellular activity reported
Comparator UNC0638: 70 nM in MCF-7 cells
Indicates GLP target engagement in cell models
Exact MS0124 cellular IC50 not specified; review primary data
Cellular Assay Target Engagement Histone Methylation

Structural Basis for GLP Selectivity

Crystal structures of GLP and G9a in complex with MS0124 reveal virtually identical binding modes and interactions, yet the compound achieves 34-fold selectivity for GLP [1]. This highlights the subtle structural differences that underpin selectivity and demonstrates the challenge overcome in designing MS0124.

Structural basis (X-ray)
class-level
Co-crystal structures with GLP (1.95 Å) and G9a (2.6 Å)
Identical binding mode, yet 34-fold selectivity
Provides framework for selectivity optimization
PDB: 5TUZ (GLP), 5TUY (G9a); review dynamic contributions
X-ray Crystallography Structure-Based Drug Design Molecular Recognition

MS0124: Application Scenarios


Target Validation in Cancer Epigenetics

MS0124 is uniquely suited for experiments requiring selective inhibition of GLP to assess its role in cancer cell proliferation, migration, or gene silencing. Unlike dual inhibitors, MS0124's >30-fold selectivity allows researchers to attribute observed anti-cancer effects specifically to GLP, providing cleaner data for target validation studies in breast cancer, leukemia, or other malignancies [1].

GLP vs. G9a Functions in Neurobiology

GLP and G9a have distinct functions in neuronal differentiation, synaptic plasticity, and developmental processes. MS0124 enables precise dissection of GLP-specific pathways in primary neurons, brain organoids, or animal models, facilitating studies on neurodevelopmental disorders or neurodegenerative diseases where GLP dysregulation is implicated [1].

Epigenetic Screening and Biomarker Discovery

As a well-characterized GLP-selective inhibitor with known potency, selectivity, and structural data, MS0124 serves as an ideal chemical probe for high-throughput screening campaigns aimed at identifying synthetic lethal interactions or novel biomarkers dependent on GLP activity. Its use in conjunction with orthogonal probes (e.g., G9a-selective inhibitors) enhances the robustness of such screens [1].

Inflammation and Immune Regulation Studies

GLP has been linked to the regulation of inflammatory gene expression. MS0124 can be employed in cellular models of inflammation (e.g., macrophage activation) or in animal models of inflammatory disease to evaluate the therapeutic potential of selective GLP inhibition, with the confidence that observed effects are not confounded by concurrent G9a inhibition [1].

Application
Selection Property
Validation Focus
Cancer epigenetics target validation
GLP-selective inhibition with reported cellular activity
Cancer cell-model response and GLP pathway attribution
Neurobiology functional studies
Discrimination of GLP vs. G9a roles in neuronal models
GLP-specific pathway response in primary neurons/organoids
Epigenetic screening & biomarker discovery
Well-characterized chemical probe with defined selectivity
Screen robustness and synthetic lethal interaction endpoints
Inflammatory gene regulation studies
Selective GLP inhibition in immune cell models
Inflammatory pathway interpretation without G9a confounding
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